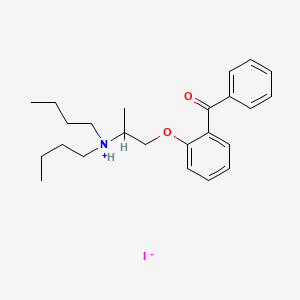

2-(2-(Dibutylamino)propoxy)benzophenone hydriodide

Descripción

2-(2-(Dibutylamino)propoxy)benzophenone hydriodide is a benzophenone derivative featuring a dibutylamino-functionalized propoxy substituent and a hydriodide counterion. The compound’s structure combines a benzophenone core (C₆H₅-C(=O)-C₆H₅) with a 2-(dibutylamino)propoxy group (-O-CH₂-CH(CH₂N(C₄H₉)₂)-CH₃), forming a tertiary amine-linked alkoxy chain. The hydriodide salt enhances its polarity and solubility in polar solvents compared to neutral analogs.

Propiedades

Número CAS |

10401-26-0 |

|---|---|

Fórmula molecular |

C24H34INO2 |

Peso molecular |

495.4 g/mol |

Nombre IUPAC |

1-(2-benzoylphenoxy)propan-2-yl-dibutylazanium;iodide |

InChI |

InChI=1S/C24H33NO2.HI/c1-4-6-17-25(18-7-5-2)20(3)19-27-23-16-12-11-15-22(23)24(26)21-13-9-8-10-14-21;/h8-16,20H,4-7,17-19H2,1-3H3;1H |

Clave InChI |

YJIPPFSUCLKWIF-UHFFFAOYSA-N |

SMILES canónico |

CCCC[NH+](CCCC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[I-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dibutylamino)propoxy)benzophenone hydriodide typically involves multiple steps. One common method includes the reaction of benzophenone with 2-(dibutylamino)propyl chloride in the presence of a base to form the intermediate 2-(2-(dibutylamino)propoxy)benzophenone. This intermediate is then treated with hydriodic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(Dibutylamino)propoxy)benzophenone hydriodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone oxides, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

2-(2-(Dibutylamino)propoxy)benzophenone hydriodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials and as a component in various industrial processes .

Mecanismo De Acción

The mechanism of action of 2-(2-(Dibutylamino)propoxy)benzophenone hydriodide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. Molecular docking studies have identified key genes and pathways involved in its action, including AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Features

The target compound differs from the benzophenone derivatives in (BPOH-TPA, BPOH-PhCz, BPOH-SF) in its substituent design:

- Target compound: Contains a flexible dibutylamino-propoxy group, introducing basicity and conformational flexibility. The hydriodide counterion increases ionic character.

- BPOH-TPA : Substituted with a rigid triphenylamine group, enhancing π-conjugation and electron-donating properties.

- BPOH-PhCz: Features a phenylcarbazole group, known for hole-transport capabilities in optoelectronics.

- BPOH-SF : Includes a dibenzothiophene unit, which improves thermal stability and charge mobility .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Substituent | Key Properties |

|---|---|---|---|

| 2-(2-(Dibutylamino)propoxy)benzophenone hydriodide | 513 | Dibutylamino-propoxy + HI | High polarity, water solubility (salt form) |

| BPOH-TPA | 441.17 | Triphenylamine | High π-conjugation, rigid structure |

| BPOH-PhCz | ~483* | Phenylcarbazole | Optoelectronic applications |

| BPOH-SF | ~454* | Dibenzothiophene | Thermal stability, charge transport |

*Estimated based on analogous structures in .

Discussion of Findings

- Substituent Impact: The dibutylamino-propoxy group in the target compound introduces flexibility and basicity, contrasting with the rigid, planar aromatic substituents in BPOH-TPA/PhCz/SF. This structural divergence likely leads to differences in solubility, melting points, and reactivity.

- Synthetic Challenges : The moderate yields (~29%) observed in for Suzuki-coupled analogs suggest that similar challenges (e.g., catalyst efficiency, purification) may apply to the target compound’s synthesis.

- Data Gaps : Experimental data (e.g., NMR, melting points) for the target compound are absent in the provided evidence, limiting direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.